REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH2:8])=[CH:4][CH:3]=1.[C:11]([CH2:13][C:14](OCC)=[O:15])#[N:12]>>[C:11]([CH2:13][C:14]([NH:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=1)=[O:15])#[N:12]
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Name
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Quantity
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10.6 g
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Type
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reactant
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Smiles
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FC1=CC=C(CCN)C=C1
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Name
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Quantity
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8.09 mL
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Type
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reactant
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Smiles
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C(#N)CC(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
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Details
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the resulting solid was triturated with ethanol
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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Recrystallization from ethanol provided off-white crystals (8.2 g, 52%)
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Name
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Type
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Smiles
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C(#N)CC(=O)NCCC1=CC=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |